

# A Comprehensive Technical Guide to 2-Morpholin-4-yl-6-nitrobenzotrile

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Morpholin-4-yl-6-nitrobenzotrile

Cat. No.: B8227146

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth analysis of **2-Morpholin-4-yl-6-nitrobenzotrile**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, molecular structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's role as a versatile synthetic intermediate in the development of novel therapeutic agents, particularly kinase inhibitors. This guide serves as a crucial resource for professionals engaged in drug discovery and development, offering foundational knowledge and practical methodologies for the utilization of this compound.

## Compound Identification and Molecular Structure

**2-Morpholin-4-yl-6-nitrobenzotrile** is a substituted benzotrile featuring a morpholine ring and a nitro group. These functional groups impart specific chemical reactivity and physicochemical properties that are valuable in synthetic applications.

Key Identifiers:

Identifier	Value
IUPAC Name	2-Morpholin-4-yl-6-nitrobenzotrile
Synonyms	2-morpholino-6-nitrobenzotrile
CAS Number	135496-03-0
Molecular Formula	C <sub>11</sub> H <sub>11</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	233.22 g/mol

## Molecular Structure Analysis

The structure consists of a benzene ring substituted at positions 1, 2, and 6.

- A nitrile group (-C≡N) at C1.
- A nitro group (-NO<sub>2</sub>) at C6.
- A morpholine ring attached via its nitrogen atom to C2.

The electron-withdrawing nature of the nitrile and nitro groups significantly influences the electron density of the aromatic ring, making it susceptible to certain chemical transformations. The morpholine moiety, a common pharmacophore, often enhances the solubility and pharmacokinetic profile of drug candidates.<sup>[1][2]</sup>

Caption: Connectivity diagram of **2-Morpholin-4-yl-6-nitrobenzotrile**.

## Physicochemical Properties

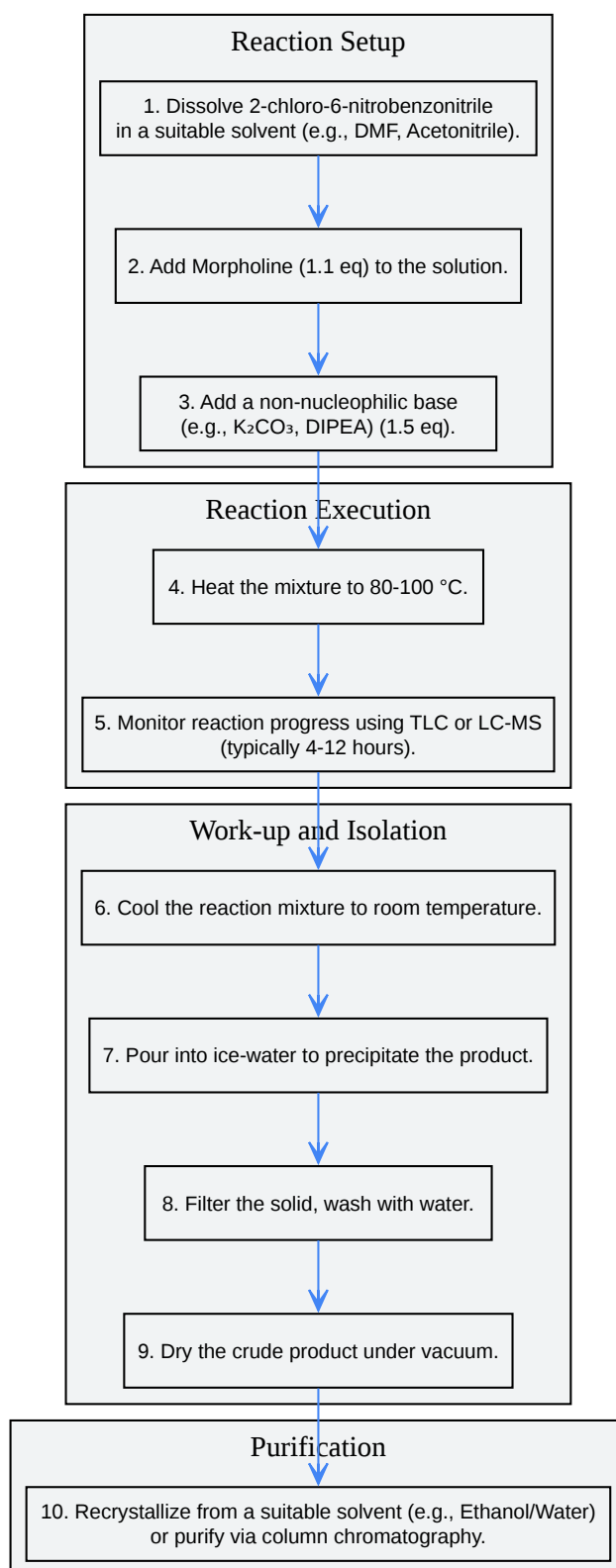
The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.<sup>[3]</sup>

Property	Predicted Value	Significance in Drug Development
LogP	~1.9 - 2.5	Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA)	78.8 Å <sup>2</sup>	Suggests good potential for oral bioavailability.
Hydrogen Bond Acceptors	5	Influences solubility and binding interactions with biological targets.
Hydrogen Bond Donors	0	Affects solubility and interaction patterns.
Molecular Flexibility (Rotatable Bonds)	2	Low flexibility can lead to higher binding affinity.

## Synthesis Protocol and Mechanistic Insights

The primary route for synthesizing **2-Morpholin-4-yl-6-nitrobenzotrile** is through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This method is efficient and widely used for creating C-N bonds on electron-deficient aromatic rings.

## Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Morpholin-4-yl-6-nitrobenzotrile**.

## Step-by-Step Experimental Protocol

- **Reagent Preparation:** To a solution of 2-chloro-6-nitrobenzonitrile (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add morpholine (1.1 eq) and potassium carbonate (1.5 eq).[4]
- **Reaction Execution:** Stir the resulting suspension at 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
- **Product Isolation:** After cooling to ambient temperature, the reaction mixture is poured into ice-water (50 mL/mmol). The resulting precipitate is collected by vacuum filtration.
- **Washing:** The collected solid is washed sequentially with deionized water (2 x 20 mL/mmol) and cold ethanol (1 x 10 mL/mmol) to remove residual impurities.
- **Drying and Purification:** The crude product is dried under high vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or by flash column chromatography on silica gel.

## Mechanistic Rationale

The synthesis proceeds via a classic  $S_NAr$  mechanism. The strong electron-withdrawing effects of the ortho-nitro and para-cyano groups activate the aromatic ring towards nucleophilic attack. The nitro group, in particular, stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The non-nucleophilic base is crucial for deprotonating the morpholine nitrogen, increasing its nucleophilicity, and neutralizing the HCl generated during the reaction.

## Spectroscopic Characterization

Authenticating the structure and purity of the synthesized compound is paramount. While specific experimental spectra for this exact compound are not widely published, data can be reliably predicted based on its structural features and analysis of similar compounds.[5]

Spectroscopy	Expected Features
<sup>1</sup> H NMR	- Aromatic protons appearing as multiplets in the $\delta$ 7.5-8.5 ppm range. - Morpholine protons appearing as two distinct triplets around $\delta$ 3.8 ppm (for -O-CH <sub>2</sub> ) and $\delta$ 3.4 ppm (for -N-CH <sub>2</sub> ).
<sup>13</sup> C NMR	- Aromatic carbons in the $\delta$ 110-160 ppm range. - Nitrile carbon (-C≡N) around $\delta$ 115-120 ppm. - Morpholine carbons at approximately $\delta$ 66 ppm (-O-CH <sub>2</sub> ) and $\delta$ 48 ppm (-N-CH <sub>2</sub> ).
IR (Infrared)	- Strong C≡N stretch around 2220-2240 cm <sup>-1</sup> . - Asymmetric and symmetric N-O stretches for the nitro group at ~1530 cm <sup>-1</sup> and ~1350 cm <sup>-1</sup> , respectively. - C-O-C stretch of the morpholine ring around 1115 cm <sup>-1</sup> .
Mass Spec (MS)	- Expected molecular ion peak [M+H] <sup>+</sup> at m/z 234.08.

## Applications in Medicinal Chemistry

**2-Morpholin-4-yl-6-nitrobenzotrile** is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This strategy is frequently employed in the synthesis of kinase inhibitors.

The morpholine and substituted benzonitrile motifs are present in numerous PI3K/mTOR inhibitors, a class of drugs investigated for cancer therapy.<sup>[6][7]</sup> The morpholine ring can improve aqueous solubility and metabolic stability, while the benzonitrile group can act as a key binding element (pharmacophore) within the kinase active site.<sup>[2][8]</sup> For instance, derivatives of this scaffold have been explored for their antitumor activities.<sup>[6]</sup>

## Safety and Handling

- Hazard Classification: While not extensively studied, compounds containing nitroaromatic and nitrile functionalities should be handled with care. They are generally considered harmful

if swallowed or inhaled.[9]

- Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

## Conclusion

**2-Morpholin-4-yl-6-nitrobenzotrile** is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the strategic placement of its functional groups, makes it an ideal precursor for constructing complex heterocyclic systems, particularly those with applications in oncology drug discovery. This guide provides the essential technical information for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

## References

- TDEC. Physicochemical Properties. Available from: [\[Link\]](#).
- Venka, A. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Available from: [\[Link\]](#).
- Christie, R., et al. Ketohydrazone Dyes Derived from 4-Morpholino-2-naphthol and ortho-Substituted Anilines: Further examination of the hyperchromism. Available from: [\[Link\]](#).
- Abdel-Ghani, T. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(43), 27957-27972. Available from: [\[Link\]](#).
- PubChem. 2-Methoxy-6-nitrobenzotrile. Available from: [\[Link\]](#).
- Sabatino, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(16), 2457-2475. Available from: [\[Link\]](#).
- Li, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.

Frontiers in Chemistry, 12, 1469315. Available from: [\[Link\]](#).

- Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H-pyridin-2-one. ResearchGate. Available from: [\[Link\]](#).
- Hyma Synthesis Pvt. Ltd. Company Profile. Available from: [\[Link\]](#).
- Shally, et al. (2018). Substituent-Dependent Chemoselective Synthesis of Highly Functionalized Benzo[h]quinolines and 4-Benzylpyrans from 2-Methyl-5-nitro-benzonitrile. SynOpen, 2(4), 276-284. Available from: [\[Link\]](#).
- Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. Available from: [\[Link\]](#).
- Kumar, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [\[Link\]](#).
- Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1362831. Available from: [\[Link\]](#).
- PubChem. 2-Methoxy-4-nitrobenzonitrile. Available from: [\[Link\]](#).
- Demian, Y., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3591. Available from: [\[Link\]](#).
- Uram, L., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1131. Available from: [\[Link\]](#).
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [\[Link\]](#).
- PureSynth. 2-Methyl-6-Nitrobenzonitrile. Available from: [\[Link\]](#).

- NIST. Benzonitrile, 2-nitro-. Available from: [\[Link\]](#).
- Cservenyi, T., et al. (2018). Structural and Physicochemical Profiling of Morphine and Related Compounds of Therapeutic Interest. *Mini-Reviews in Medicinal Chemistry*, 18(1), 21-34. Available from: [\[Link\]](#).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/28111111/)
2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [\[frontiersin.org\]](https://www.frontiersin.org/articles/10.3389/fchem.2021.711111/full)
4. 2-CHLORO-6-NITROBENZONITRILE CAS#: 6575-07-1 [\[m.chemicalbook.com\]](https://www.merckmillipore.com/US/en/search/6575-07-1)
5. [pdf.benchchem.com](https://www.benchchem.com/pdf/2-morpholin-4-yl-6-nitrobenzonitrile.pdf) [\[pdf.benchchem.com\]](https://www.benchchem.com/pdf/2-morpholin-4-yl-6-nitrobenzonitrile.pdf)
6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [\[frontiersin.org\]](https://www.frontiersin.org/articles/10.3389/fchem.2021.711111/full)
8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
9. [spectrumchemical.com](https://www.spectrumchemical.com/) [\[spectrumchemical.com\]](https://www.spectrumchemical.com/)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Morpholin-4-yl-6-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8227146/docs#a-comprehensive-technical-guide-to-2-morpholin-4-yl-6-nitrobenzonitrile\]](https://www.benchchem.com/product/b8227146/docs#a-comprehensive-technical-guide-to-2-morpholin-4-yl-6-nitrobenzonitrile)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)